(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
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Overview
Description
6,7-Dehydro Prednisolone is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a derivative of prednisolone, which is widely used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various chemical reactions, including dehydrogenation using reagents such as selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 6,7-Dehydro Prednisolone follows similar synthetic routes but on a larger scale. The process often starts with the microbial transformation of diosgenin, a naturally occurring steroid sapogenin, to produce the intermediate compounds. These intermediates are then chemically modified to introduce the 6,7 double bond, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bond or other functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) and DDQ are commonly used oxidizing agents.
Reduction: Nickel-Raney (Ni-Ra) catalyst is often used for reduction reactions.
Substitution: Hydrogen halides (HCl, HBr) are used for halogenation reactions.
Major Products
The major products formed from these reactions include various halogenated derivatives and oxidized forms of 6,7-Dehydro Prednisolone .
Scientific Research Applications
6,7-Dehydro Prednisolone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of glucocorticoids and their derivatives.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 6,7-Dehydro Prednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory cytokines and other inflammatory mediators. The compound also inhibits the migration of leukocytes to sites of inflammation, reducing tissue damage and inflammation .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisone: A precursor to prednisolone, converted in the liver to its active form.
Dexamethasone: A more potent glucocorticoid with similar applications.
Betamethasone: Another potent glucocorticoid used in various inflammatory conditions.
Uniqueness
This modification can potentially enhance its anti-inflammatory effects and reduce side effects .
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChI Key |
WFFSJFFZKKRVOE-UODUAIPHSA-N |
Isomeric SMILES |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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